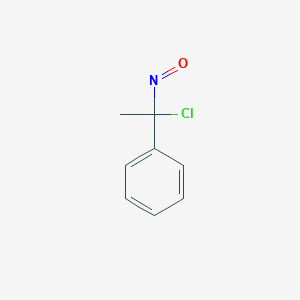
(1-Chloro-1-nitrosoethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chloro-1-nitrosoethyl)benzene is an organic compound with the molecular formula C₈H₈ClNO It is characterized by the presence of a benzene ring substituted with a chloro and a nitroso group on the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-Chloro-1-nitrosoethyl)benzene can be synthesized through several methods. One common approach involves the reaction of benzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form (1-chloroethyl)benzene. This intermediate is then treated with nitrosyl chloride to introduce the nitroso group, yielding this compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-1-nitrosoethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitroso group can be reduced to an amino group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted by nucleophiles, such as hydroxide ions, to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles like hydroxide ions; reactions often conducted in polar solvents such as water or alcohols.
Major Products Formed
Oxidation: (1-Chloro-1-nitroethyl)benzene
Reduction: (1-Chloro-1-aminoethyl)benzene
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
(1-Chloro-1-nitrosoethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of (1-Chloro-1-nitrosoethyl)benzene involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The chloro group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with target molecules. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(1-Chloro-1-nitrosoethyl)benzene: Unique due to the presence of both chloro and nitroso groups on the same carbon atom.
(1-Chloro-1-nitroethyl)benzene: Similar structure but with a nitro group instead of a nitroso group.
(1-Chloro-1-aminoethyl)benzene: Contains an amino group instead of a nitroso group.
(1-Chloro-1-hydroxyethyl)benzene: Features a hydroxy group in place of the nitroso group.
Uniqueness
The presence of the nitroso group allows for redox activity, while the chloro group provides a site for nucleophilic substitution, making it a versatile compound in synthetic chemistry and research .
Properties
CAS No. |
53441-57-9 |
|---|---|
Molecular Formula |
C8H8ClNO |
Molecular Weight |
169.61 g/mol |
IUPAC Name |
(1-chloro-1-nitrosoethyl)benzene |
InChI |
InChI=1S/C8H8ClNO/c1-8(9,10-11)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
ZRBFHLMUJFWDCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(N=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



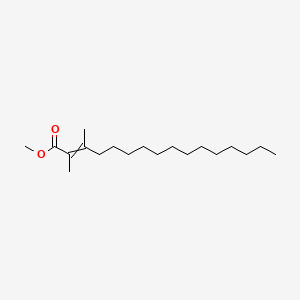
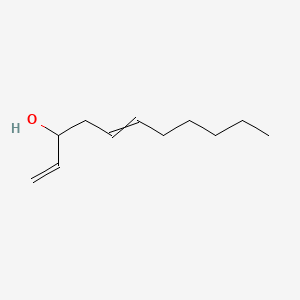
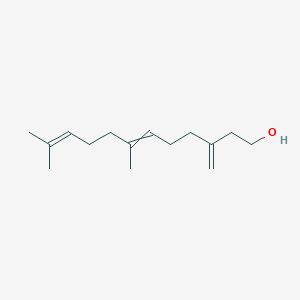
![2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14636267.png)
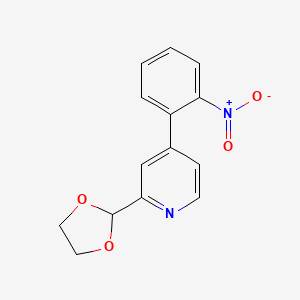
![4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14636281.png)
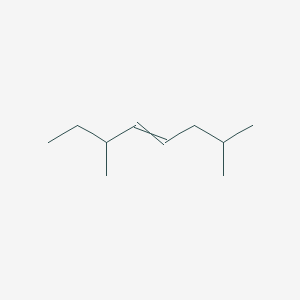
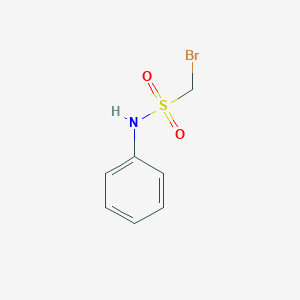
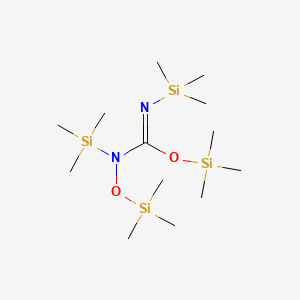
![2,2'-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14636307.png)
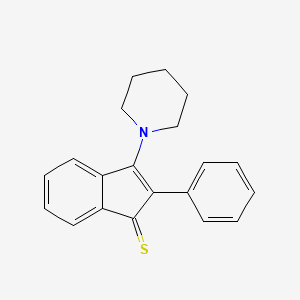
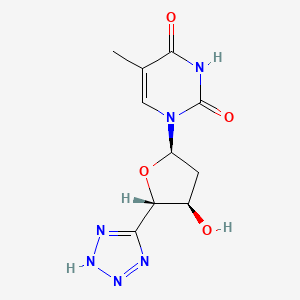
![Dodecyl(methyl)[(4-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14636328.png)
